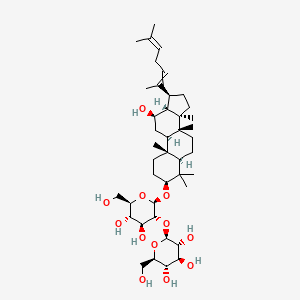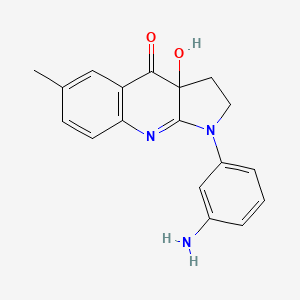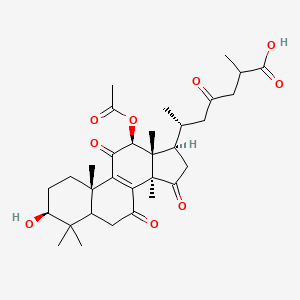
GanodericacidH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganoderic acid H is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to a class of highly oxygenated lanostane-type triterpenoids, which are known for their diverse pharmacological activities. Ganoderic acid H has been extensively studied for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid H is primarily obtained through the biosynthesis in Ganoderma lucidum using the mevalonate pathway. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions to form lanosterol, which is then oxidized and modified to produce ganoderic acids . Advanced molecular biology techniques have identified key enzymes involved in this pathway, such as acetyl-CoA acetyltransferase and 3-hydroxy-3-methylglutaryl CoA reductase .
Industrial Production Methods: Industrial production of ganoderic acid H involves the cultivation of Ganoderma lucidum under controlled conditions. Bioengineering techniques, including the use of various growth media and nutrient substrates, have been employed to enhance the yield of ganoderic acids . Additionally, heterologous production in engineered yeast strains has been explored as a promising alternative for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce additional oxygen functionalities.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketone and aldehyde groups.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of ganoderic acid H with enhanced biological activities. For example, oxidation can lead to the formation of ganoderic acid derivatives with improved anti-tumor properties .
Scientific Research Applications
Ganoderic acid H has a wide range of scientific research applications across various fields:
Chemistry: It serves as a valuable resource for the development of new synthetic methodologies and the study of triterpenoid chemistry.
Biology: Ganoderic acid H is used in research to understand its role in cellular processes and its interaction with biological macromolecules.
Medicine: The compound has shown potential in the treatment of cancer, liver diseases, and inflammatory conditions. .
Mechanism of Action
Ganoderic acid H is part of a larger family of ganoderic acids, which includes ganoderic acid A, B, C, D, F, and others. These compounds share a similar lanostane-type triterpenoid structure but differ in their functional groups and biological activities . Compared to other ganoderic acids, ganoderic acid H is unique in its specific molecular targets and its potent anti-tumor activity .
Comparison with Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
- Ganoderic acid F
Each of these compounds has distinct pharmacological properties, making them valuable for different therapeutic applications .
Properties
Molecular Formula |
C32H44O9 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21?,22+,27-,30+,31+,32+/m1/s1 |
InChI Key |
YCXUCEXEMJPDRZ-BMGOZAEQSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


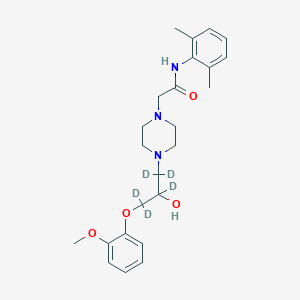

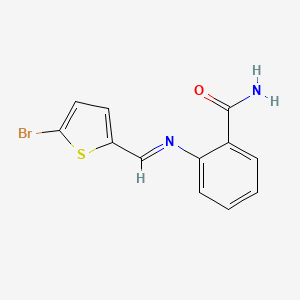
![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)
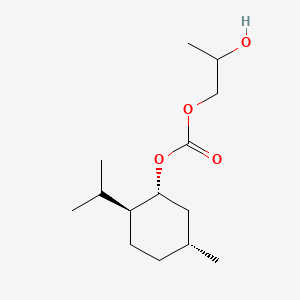
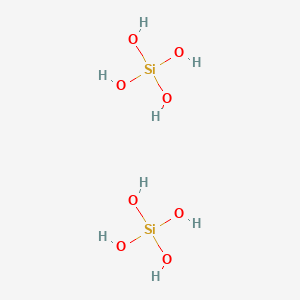
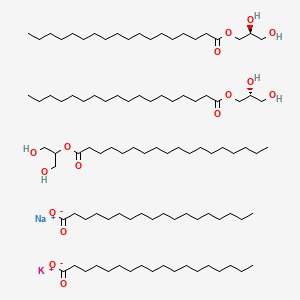
![N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline](/img/structure/B10788644.png)
![N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine](/img/structure/B10788654.png)

